4-Fluoro-3,5-dimethoxybenzoic Acid

Lipophilicity Drug Design Physicochemical Properties

4-Fluoro-3,5-dimethoxybenzoic acid (CAS 1785030-01-4) is a fluorinated, dimethoxylated benzoic acid derivative with the molecular formula C9H9FO4 and a molecular weight of 200.16 g/mol. It features a carboxylic acid group, two electron-donating methoxy substituents at the 3- and 5-positions, and an electron-withdrawing fluorine atom at the 4-position.

Molecular Formula C9H9FO4
Molecular Weight 200.16 g/mol
CAS No. 1785030-01-4
Cat. No. B1446784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3,5-dimethoxybenzoic Acid
CAS1785030-01-4
Molecular FormulaC9H9FO4
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1F)OC)C(=O)O
InChIInChI=1S/C9H9FO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12)
InChIKeyLDJAUDBJSALIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3,5-dimethoxybenzoic Acid (1785030-01-4): A Strategic Fluorinated Building Block for Medicinal Chemistry and Synthesis


4-Fluoro-3,5-dimethoxybenzoic acid (CAS 1785030-01-4) is a fluorinated, dimethoxylated benzoic acid derivative with the molecular formula C9H9FO4 and a molecular weight of 200.16 g/mol [1]. It features a carboxylic acid group, two electron-donating methoxy substituents at the 3- and 5-positions, and an electron-withdrawing fluorine atom at the 4-position [1]. These combined substituents create a unique electronic environment that enhances its utility as a versatile small molecule scaffold in pharmaceutical and agrochemical research, enabling selective functionalization and modulation of key physicochemical properties [2].

Why 4-Fluoro-3,5-dimethoxybenzoic Acid Cannot Be Casually Substituted by Common Analogs


Despite structural similarities to common analogs like 3,5-dimethoxybenzoic acid, 4-fluorobenzoic acid, or syringic acid, 4-Fluoro-3,5-dimethoxybenzoic acid occupies a distinct physicochemical and reactivity space. The specific combination of the electron-withdrawing fluorine atom and the electron-donating methoxy groups results in a counter-intuitive lowering of lipophilicity (XLogP3 = 1.5) compared to the non-fluorinated 3,5-dimethoxybenzoic acid (XLogP3 = 2.2), while maintaining an identical polar surface area of 55.8 Ų [1]. This unique profile means it cannot be used interchangeably with its analogs in structure-activity relationship (SAR) studies, as it will differentially impact a lead compound's permeability, solubility, and metabolic stability compared to the chloro-, bromo-, or non-halogenated versions [1][2].

Quantitative Differentiation Evidence for 4-Fluoro-3,5-dimethoxybenzoic Acid


Paradoxical Lipophilicity Modulation: XLogP3 of 1.5 vs. 2.2 for the Non-Fluorinated Analog

The introduction of a fluorine atom at the 4-position of 3,5-dimethoxybenzoic acid leads to a paradoxical decrease in computed lipophilicity. 4-Fluoro-3,5-dimethoxybenzoic acid has an XLogP3 value of 1.5, while the non-fluorinated parent, 3,5-dimethoxybenzoic acid, has an XLogP3 of 2.2 [1]. This 0.7 log unit decrease is a quantifiable and reproducible differentiation. In contrast, 4-fluorobenzoic acid (XLogP3 = 2.1) is significantly more lipophilic, and syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid, XLogP3 = 1.0) is more hydrophilic [2][3].

Lipophilicity Drug Design Physicochemical Properties

Identical Polar Surface Area with Superior Hydrogen Bonding Capacity vs. Core Scaffolds

4-Fluoro-3,5-dimethoxybenzoic acid maintains a Topological Polar Surface Area (TPSA) of 55.8 Ų, identical to its non-fluorinated parent 3,5-dimethoxybenzoic acid [1][2]. However, it offers 5 hydrogen bond acceptor (HBA) sites compared to 4 for the parent, due to the additional fluorine atom [1]. This is a significant increase over 4-fluorobenzoic acid, which has a TPSA of only 37.3 Ų and 2 HBA sites [3].

Polar Surface Area Hydrogen Bonding Permeability

Enhanced Synthetic Versatility via Fluorine as a Leaving Group in Nucleophilic Aromatic Substitution

The fluorine atom at the 4-position provides a synthetic handle for further diversification. In a comparative study of nucleophilic aromatic substitution (SNAr) reactions, fluoro-substituted benzoic acid substrates (such as 2-fluoro/methoxybenzoic acids) proceeded efficiently, whereas the corresponding methoxy-functionalized substrates afforded only moderate yields with nucleophiles like s-BuLi and PhLi [1]. This class-level evidence indicates that the 4-fluoro substituent in 4-Fluoro-3,5-dimethoxybenzoic acid enables a reactivity profile not accessible with the non-fluorinated 3,5-dimethoxybenzoic acid or the 4-hydroxy analog (syringic acid).

Nucleophilic Aromatic Substitution SNAr Synthetic Chemistry

Fluorine-Mediated Metabolic Stability: A Class-Wide Advantage with Distinctive Physicochemical Balance

Fluorine substitution on a benzoic acid scaffold is widely documented to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the para position [1]. This class-level advantage is conferred to 4-Fluoro-3,5-dimethoxybenzoic acid. Unlike 4-fluorobenzoic acid, which lacks the methoxy groups and has a distinct TPSA of 37.3 Ų, and unlike syringic acid, which bears a metabolically labile 4-hydroxy group, the target compound uniquely combines the stabilizing effect of the C-F bond at the 4-position with the electronic and solubility-modulating properties of the 3,5-dimethoxy groups [2][3].

Metabolic Stability Fluorine Chemistry Drug Metabolism

Differentiated Melting Point and Physical Form for Purification and Formulation

4-Fluoro-3,5-dimethoxybenzoic acid has a reported melting point range of 174-176°C [1]. This is slightly lower than the non-fluorinated 3,5-dimethoxybenzoic acid (178-180°C) and significantly lower than the 4-bromo analog (254-258°C) [2]. This melting point, combined with its solid physical form at room temperature, facilitates straightforward purification by recrystallization and convenient handling during synthesis, offering a practical advantage over higher-melting halogenated analogs.

Melting Point Crystallinity Purification

Optimal Application Scenarios for 4-Fluoro-3,5-dimethoxybenzoic Acid Based on Quantitative Differentiation


Lead Optimization in Drug Discovery Requiring Controlled Lipophilicity Reduction

In a medicinal chemistry campaign where a lead compound derived from a 3,5-dimethoxybenzoic acid scaffold has been flagged for excessive lipophilicity, replacing it with 4-Fluoro-3,5-dimethoxybenzoic acid can serve as a strategic modification. The quantified XLogP3 drop from 2.2 to 1.5, as established in Section 3, provides a measurable and predictable reduction in logP while maintaining an identical TPSA of 55.8 Ų, thus potentially improving solubility and reducing off-target binding without significantly altering the molecule's permeability profile [1].

Synthesis of Drug Candidates Requiring a Dual-Purpose Scaffold with Metabolic Stability and Synthetic Versatility

4-Fluoro-3,5-dimethoxybenzoic acid is ideally suited as a key intermediate in synthesizing drug candidates where both metabolic stability and the option for late-stage diversification are required. The C-F bond at the 4-position provides resistance to oxidative metabolism, as supported by class-level evidence for fluorinated benzoic acids, while the fluorine atom simultaneously serves as a leaving group for SNAr reactions, enabling further functionalization at a later stage [2].

Development of Agrochemical Intermediates with Enhanced Environmental Stability

In agrochemical research, the compound's unique combination of a metabolically stable C-F bond and electron-modulating methoxy groups makes it a promising intermediate. The fluorine atom's ability to increase lipophilicity and block metabolic degradation, as noted in the literature for fluorinated benzoic acids used in pesticides, positions this scaffold for creating active ingredients with longer field persistence compared to analogs with labile 4-substituents (e.g., syringic acid) [3].

Building Block for CNS-Targeted Compound Libraries Leveraging Optimal TPSA and H-Bond Profile

With a TPSA of 55.8 Ų, which falls within the optimal range for blood-brain barrier penetration (<60-70 Ų), and 5 hydrogen bond acceptor sites, this compound is a valuable building block for constructing focused libraries targeting CNS indications. It offers a superior H-bonding capacity compared to the simpler 4-fluorobenzoic acid (TPSA 37.3 Ų, 2 HBA) without exceeding the typical TPSA threshold that would hinder CNS penetration, as established in Section 3 [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-3,5-dimethoxybenzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.